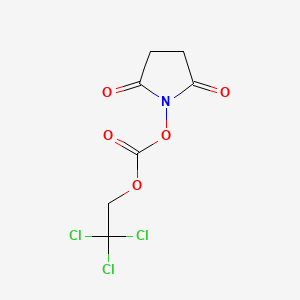

2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide critical insights into the compound’s electronic environment:

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 2.79 | Singlet | Succinimide CH₂ protons |

| 4.84 | Quartet | Trichloroethyl CH₂ |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 169.2 | Carbonate carbonyl (C=O) |

| 155.8 | Succinimide carbonyl |

| 72.1 | Trichloroethyl CH₂ |

The absence of NH proton signals confirms the absence of free amine groups, validating the succinimide structure.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 290.49 [M+H]⁺ , consistent with the molecular formula. Key fragmentation pathways include:

Infrared and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectra highlight functional group vibrations:

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=O stretch (carbonate) | 1745 | 1742 |

| C=O stretch (succinimide) | 1718 | 1715 |

| C-Cl stretch | 745 | 738 |

| O-CO-O asymmetric stretch | 1220 | 1215 |

The strong carbonyl stretches at 1745 cm⁻¹ (IR) and 1742 cm⁻¹ (Raman) confirm the carbonate ester linkage, while the C-Cl stretches at 745 cm⁻¹ correlate with the trichloroethyl group.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,2,2-trichloroethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3NO5/c8-7(9,10)3-15-6(14)16-11-4(12)1-2-5(11)13/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZXNGAFYBGQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400605 | |

| Record name | 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66065-85-8 | |

| Record name | 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,2,2-Trichloroethoxycarbonyloxy)succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate involves the reaction between 2,2,2-trichloroethanol and 2,5-dioxopyrrolidin-1-yl carbonate. This reaction forms the carbonate ester linkage characteristic of the compound.

-

- 2,2,2-Trichloroethanol (nucleophile)

- 2,5-Dioxopyrrolidin-1-yl carbonate (electrophile)

- Base catalyst, typically triethylamine, to facilitate the reaction by deprotonating the alcohol and promoting nucleophilic attack.

-

- Conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions such as oxidation or moisture interference.

- Temperature control is critical, often maintained at mild to moderate temperatures to optimize yield and minimize decomposition.

- Solvents used are typically aprotic and anhydrous, such as tetrahydrofuran (THF) or acetonitrile, to maintain reaction efficiency.

-

- The base activates 2,2,2-trichloroethanol by deprotonation.

- The activated alcohol attacks the electrophilic carbonyl carbon of the 2,5-dioxopyrrolidin-1-yl carbonate.

- This leads to the formation of the carbonate ester bond and release of the succinimide leaving group.

Industrial Production Methods

Industrial synthesis follows the same fundamental chemistry but is scaled up with attention to process control and purity:

- Reagent Quality: Use of industrial-grade reagents with specifications ensuring minimal impurities.

- Reaction Scale: Larger reactors with precise temperature and atmosphere control.

- Purification: Post-reaction purification typically involves crystallization or recrystallization to achieve high purity, often targeting >98% purity for pharmaceutical-grade material.

- Process Optimization: Continuous monitoring of reaction parameters such as pH, temperature, and reaction time to maximize yield and minimize by-products.

Data Table: Typical Laboratory Synthesis Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Materials | 2,2,2-Trichloroethanol, 2,5-dioxopyrrolidin-1-yl carbonate | Molar ratio ~1:1 |

| Base | Triethylamine | 1.0–1.2 equivalents |

| Solvent | Anhydrous THF or Acetonitrile | Aprotic, dry |

| Temperature | 0–25 °C (room temperature) | Controlled to avoid side reactions |

| Atmosphere | Nitrogen or Argon | Inert to prevent moisture/oxidation |

| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |

| Purification | Crystallization or recrystallization | To achieve >98% purity |

| Yield | 65–75% | Dependent on scale and conditions |

Research Findings and Variations

Microwave-Assisted Synthesis: Some studies report microwave irradiation to accelerate carbonate formation, reducing reaction time significantly (e.g., 30 minutes at 180 °C) with comparable yields, though this is more common for related carbonate compounds rather than this specific trichloroethyl derivative.

Catalyst Variations: Besides triethylamine, other organic bases or catalysts such as 4-dimethylaminopyridine (DMAP) have been employed to improve reaction rates and yields.

Solvent Effects: Polar aprotic solvents favor the reaction by stabilizing intermediates; however, solvent choice can be optimized depending on scale and downstream processing.

Summary of Preparation Method

| Step | Description |

|---|---|

| 1 | Dissolve 2,5-dioxopyrrolidin-1-yl carbonate in anhydrous solvent under inert atmosphere. |

| 2 | Add triethylamine to the solution to act as a base catalyst. |

| 3 | Slowly add 2,2,2-trichloroethanol while maintaining temperature control. |

| 4 | Stir the reaction mixture for 1–3 hours, monitoring progress by chromatographic methods. |

| 5 | Quench the reaction if necessary, then isolate the product by crystallization or extraction. |

| 6 | Purify the product by recrystallization to achieve high purity. |

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can vary but generally include derivatives of 2,5-dioxopyrrolidin-1-yl carbonate.

Hydrolysis Products: The primary products of hydrolysis are 2,2,2-trichloroethanol and 2,5-dioxopyrrolidin-1-yl carbonate.

Scientific Research Applications

Overview

2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is a synthetic compound with the molecular formula and CAS number 66065-85-8. This compound has garnered attention in various fields, particularly in organic synthesis and pharmaceutical research. Its unique structural properties allow it to participate in a range of chemical reactions, making it a valuable reagent for researchers.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis:

- Formation of Carbonate Esters : It facilitates the formation of various carbonate esters through nucleophilic substitution reactions.

- Building Block for Complex Molecules : Its reactive nature allows for the construction of complex organic molecules that are essential in various chemical pathways.

Pharmaceutical Research

In pharmaceutical development, this compound serves multiple roles:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is employed to create intermediates necessary for the production of APIs.

- Drug Development : The compound's ability to modify biomolecules makes it useful in designing new therapeutic agents.

Biological Studies

The compound is utilized in biological research:

- Modification of Biomolecules : It aids in studying biological interactions by modifying proteins or nucleic acids.

- Cytotoxicity Studies : Research has shown that derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications.

Cytotoxicity Studies

A study evaluated derivatives of this compound against twelve human cancer cell lines. Findings indicated significant tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin.

Antimicrobial Activity

Derivatives have been tested for antimicrobial properties against pathogens such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) ranged from 3.9 to 31.5 µg/ml.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The trichloroethyl group serves as a leaving group, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl (2,2,2-Trifluoroethyl) Carbonate (Compound 20)

Structural Differences: Replaces the trichloroethyl group with a trifluoroethyl substituent. Synthesis: Prepared by reacting bis(2,5-dioxopyrrolidin-1-yl) carbonate with 2,2,2-trifluoroethanol in the presence of triethylamine (TEA) and dry dichloromethane (DCM) . Reactivity: The electron-withdrawing trifluoroethyl group increases electrophilicity, accelerating coupling reactions. However, its lower steric bulk compared to trichloroethyl may reduce stability in certain solvents . Applications: Used in modifying biomolecules where fluorine substituents enhance metabolic stability .

| Parameter | Trichloroethyl Carbonate | Trifluoroethyl Carbonate |

|---|---|---|

| Molecular Formula | C₇H₆Cl₃NO₅ | C₇H₆F₃NO₅ |

| Substituent | -CCl₃ | -CF₃ |

| Electron Effect | Strongly electron-withdrawing | Strongly electron-withdrawing |

| Steric Bulk | High | Moderate |

| Stability in DCM | High | Moderate |

bis(2,5-Dioxopyrrolidin-1-yl) Carbonate (DSC)

Structural Differences : Contains two NHS groups instead of one NHS and one trichloroethyl group.

Synthesis : Prepared from phosgene and NHS, yielding a symmetrical bis-activated carbonate .

Reactivity : Exhibits higher reactivity due to dual NHS leaving groups, enabling crosslinking of amines or alcohols. However, it lacks the trichloroethyl group’s steric protection, leading to faster hydrolysis in aqueous environments .

Applications : Widely used in peptide synthesis and polymer crosslinking .

| Parameter | Trichloroethyl Carbonate | bis(NHS) Carbonate |

|---|---|---|

| Molecular Weight | ~300 g/mol | 256.17 g/mol |

| Leaving Groups | 1 NHS, 1 trichloroethyl | 2 NHS |

| Hydrolysis Stability | High | Low |

| Crosslinking Efficiency | Moderate | High |

2,5-Dioxopyrrolidin-1-yl Prop-2-yn-1-yl Carbonate

Structural Differences : Replaces trichloroethyl with a propargyl group (-C≡CH).

Synthesis : Reacts bis(NHS) carbonate with propargyl alcohol under basic conditions .

Reactivity : The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), expanding applications in bioconjugation. However, the absence of halogen substituents reduces electrophilicity compared to trichloroethyl derivatives .

Applications : Used in labeling biomolecules for imaging or therapeutic targeting .

Key Research Findings

- Substituent Effects : Trichloroethyl and trifluoroethyl groups both enhance electrophilicity, but trichloroethyl derivatives exhibit superior stability in prolonged reactions due to higher steric hindrance .

- Biological Compatibility : Fluorinated analogs (e.g., trifluoroethyl) show better compatibility in vivo, whereas trichloroethyl derivatives are preferred for in vitro stability .

- Mechanistic Insights : Copper catalysts are critical for coupling reactions involving α-keto-substituted heterocycles, as demonstrated in trichloroethyl carbonate derivatives .

Biological Activity

2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate, with the molecular formula C7H6Cl3NO5 and CAS number 66065-85-8, is a synthetic compound known for its applications in organic synthesis and pharmaceutical research. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized as a white crystalline powder that is stable under controlled conditions. Its synthesis typically involves the reaction of 2,2,2-trichloroethanol with 2,5-dioxopyrrolidin-1-yl carbonate in the presence of a base like triethylamine. The reaction conditions are crucial for ensuring high yields and purity levels.

| Property | Value |

|---|---|

| Molecular Formula | C7H6Cl3NO5 |

| Molecular Weight | 290.49 g/mol |

| Physical State | Solid (white crystalline powder) |

| Storage Conditions | Inert atmosphere at 2-8°C |

The biological activity of this compound primarily involves nucleophilic substitution reactions. The trichloroethyl group acts as a leaving group, facilitating the formation of reactive intermediates that can interact with various biological macromolecules.

Key Reactions

- Nucleophilic Substitution : The compound can undergo substitution by nucleophiles such as amines or thiols.

- Hydrolysis : Under acidic or basic conditions, hydrolysis yields 2,2,2-trichloroethanol and 2,5-dioxopyrrolidin-1-yl carbonate.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound in various contexts:

Cytotoxicity Studies

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance:

- Case Study : A study evaluated the cytotoxic potency of related compounds against twelve human cancer cell lines. Some derivatives showed significant tumor growth inhibition comparable to established chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties:

- Findings : Compounds similar in structure exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml .

Applications in Pharmaceutical Research

Due to its ability to modify biomolecules and its reactivity profile, this compound is valuable in pharmaceutical development:

- Pharmaceutical Intermediates : It is utilized in synthesizing various active pharmaceutical ingredients (APIs).

- Biological Studies : The compound aids in studying biological processes through biomolecule modification.

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other related compounds:

| Compound | Similarity | Unique Feature |

|---|---|---|

| Succinimidyl 2,2,2-trichloroethyl carbonate | Structural similarity | Different reactivity profile |

| Benzyl 2,5-dioxopyrrolidin-1-yl carbonate | Similar reactivity | Varying substituents affecting activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, trichloroethyl chloroformate can react with 2,5-dioxopyrrolidin-1-ol in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous DMF. The reaction is conducted at 0–5°C during reagent addition, followed by stirring at 22°C for 18–24 hours. Post-synthesis, cold filtration removes dicyclohexylurea byproducts, and the product is purified via silica gel chromatography .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms ester and carbonate linkages. Key signals include the trichloroethyl group (δ ~4.5 ppm for CH2Cl3) and pyrrolidinone protons (δ ~2.7–3.1 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (≥95%) with UV detection at 210 nm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .

Q. What safety protocols should be followed during handling?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to respiratory and dermal hazards (GHS H315/H319/H335). Avoid aqueous environments to prevent hydrolysis. Store under nitrogen at –20°C in anhydrous DMF or DMSO .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses?

- Methodological Answer :

- Stoichiometry : Use 1.2 equivalents of DCC relative to the acid component to ensure complete activation.

- Temperature Control : Maintain 0–5°C during DCC addition to minimize side reactions.

- In-Situ Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, 1:1) or FTIR for carbonyl intermediates (C=O stretch at ~1740 cm⁻¹).

- Purification : Use flash chromatography with gradient elution (5→30% ethyl acetate in hexane) to isolate high-purity product .

Q. How do researchers resolve discrepancies in stability data under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH guidelines) for 4–8 weeks. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., cleavage of the carbonate bond).

- Anhydrous Storage : Use molecular sieves (3Å) in storage solvents to suppress moisture-induced decomposition.

- Crystallographic Analysis : X-ray diffraction of single crystals confirms structural integrity and identifies potential polymorphs affecting stability .

Q. What strategies mitigate low reactivity in coupling reactions involving this active ester?

- Methodological Answer :

- Moisture Control : Pre-dry solvents (DMF over CaH2) and reagents (NHS under vacuum).

- Alternative Coupling Agents : Replace DCC with ethylcarbodiimide hydrochloride (EDCI) for improved solubility.

- Ultrasound Activation : Apply sonication (20–40 kHz) for 10–15 minutes to enhance reagent dispersion and reaction kinetics .

Q. How can researchers analyze conflicting NMR data caused by impurities?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks and differentiate between product and impurities (e.g., unreacted starting materials).

- DEPT-135 : Identifies CH2 groups in the trichloroethyl moiety (δ ~4.5 ppm) versus CH groups in pyrrolidinone.

- Paramagnetic Relaxation : Add Cr(acac)3 to suppress signals from paramagnetic impurities .

Data Contradiction and Experimental Design

Q. What experimental designs address inconsistencies in biological activity data?

- Methodological Answer :

- Dose-Response Studies : Test multiple concentrations (1 nM–100 µM) in triplicate to establish EC50/IC50 values.

- Positive/Negative Controls : Include known carbonate ester inhibitors (e.g., bis(2,5-dioxopyrrolidinyl) carbonate) to validate assay conditions.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates .

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

- Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C. Sample aliquots at 0, 1, 6, 12, and 24 hours.

- LC-MS Quantification : Use a calibration curve to measure remaining intact compound versus hydrolyzed products (e.g., trichloroethanol).

- Kinetic Modeling : Fit data to first-order decay models to estimate half-life (t1/2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.